molecular formula C8H9N3S2 B13529647 Bis(thiazol-2-ylmethyl)amine

Bis(thiazol-2-ylmethyl)amine

Cat. No.: B13529647
M. Wt: 211.3 g/mol
InChI Key: VJBSKKOPGGWDSL-UHFFFAOYSA-N
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Description

Bis(thiazol-2-ylmethyl)amine is an organic compound that features two thiazole rings attached to a central amine group. Thiazole is a five-membered heterocyclic compound containing both sulfur and nitrogen atoms. Compounds containing thiazole rings are known for their diverse biological activities, including antimicrobial, antifungal, and antitumor properties .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of bis(thiazol-2-ylmethyl)amine typically involves the reaction of thiazole-2-carbaldehyde with a primary amine under reductive amination conditions. A common method includes:

    Starting Materials: Thiazole-2-carbaldehyde and a primary amine.

    Reaction Conditions: The reaction is carried out in the presence of a reducing agent such as sodium borohydride or hydrogen gas with a catalyst like palladium on carbon.

    Procedure: The thiazole-2-carbaldehyde is first reacted with the primary amine to form an imine intermediate, which is then reduced to the corresponding amine.

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent production quality .

Types of Reactions:

    Oxidation: this compound can undergo oxidation reactions, typically forming sulfoxides or sulfones.

    Reduction: The compound can be reduced to form thiazolidines under specific conditions.

    Substitution: Electrophilic and nucleophilic substitution reactions can occur at the thiazole rings.

Common Reagents and Conditions:

    Oxidation: Reagents like hydrogen peroxide or m-chloroperbenzoic acid.

    Reduction: Reagents such as lithium aluminum hydride or catalytic hydrogenation.

    Substitution: Halogenating agents, alkylating agents, or nucleophiles like amines or thiols.

Major Products:

Scientific Research Applications

Bis(thiazol-2-ylmethyl)amine has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of bis(thiazol-2-ylmethyl)amine involves its interaction with various biological targets:

Comparison with Similar Compounds

    Thiazole: A basic scaffold found in many biologically active compounds.

    Benzothiazole: Known for its antimicrobial and antitumor properties.

    Thiazolidine: A reduced form of thiazole with different biological activities.

Uniqueness: Bis(thiazol-2-ylmethyl)amine is unique due to the presence of two thiazole rings, which can enhance its biological activity and provide a broader range of applications compared to single thiazole derivatives .

Properties

Molecular Formula

C8H9N3S2

Molecular Weight

211.3 g/mol

IUPAC Name

1-(1,3-thiazol-2-yl)-N-(1,3-thiazol-2-ylmethyl)methanamine

InChI

InChI=1S/C8H9N3S2/c1-3-12-7(10-1)5-9-6-8-11-2-4-13-8/h1-4,9H,5-6H2

InChI Key

VJBSKKOPGGWDSL-UHFFFAOYSA-N

Canonical SMILES

C1=CSC(=N1)CNCC2=NC=CS2

Origin of Product

United States

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